molecular formula C19H19N5O B13824531 4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile

4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B13824531
M. Wt: 333.4 g/mol
InChI Key: IPIKXJDLBOJKGO-UFFVCSGVSA-N
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Description

4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, indole compounds, and various reagents for functional group modifications. Common synthetic routes may involve:

    Condensation reactions: Combining indole derivatives with pyridine precursors under acidic or basic conditions.

    Substitution reactions: Introducing methoxymethyl and methyl groups through nucleophilic substitution.

    Cyclization reactions: Forming the pyridine ring structure through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine or indole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.

    Other pyridine derivatives: Compounds with similar core structures but different substituents, such as 4-methylpyridine or 2,6-dimethylpyridine.

    Indole derivatives: Compounds with indole rings and various functional groups, such as 2-methylindole or 3-formylindole.

Uniqueness

The uniqueness of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H19N5O/c1-12-8-14(11-25-3)16(9-20)19(22-12)24-21-10-17-13(2)23-18-7-5-4-6-15(17)18/h4-8,10,23H,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

IPIKXJDLBOJKGO-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=C(NC3=CC=CC=C32)C)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=C(NC3=CC=CC=C32)C)C#N)COC

Origin of Product

United States

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